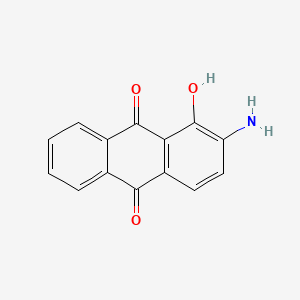
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE
描述
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its applications in various fields, including dye manufacturing, pharmaceuticals, and as an analytical reagent. Its unique structure, featuring both amino and hydroxy functional groups, contributes to its diverse chemical reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE typically involves the nitration of anthraquinone followed by reduction and subsequent hydrolysis. The nitration process introduces a nitro group, which is then reduced to an amino group. The hydrolysis step introduces the hydroxy group at the desired position.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions typically convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, while alkylation can be achieved using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and as an antimicrobial agent.
作用机制
The mechanism of action of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. These actions contribute to its potential anticancer and antimicrobial properties .
相似化合物的比较
- 1-amino-9,10-anthracenedione
- 1,4-diamino-9,10-anthracenedione
- 1-amino-4-hydroxy-9,10-anthracenedione
Comparison: Compared to its analogs, 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE exhibits unique reactivity due to the presence of both amino and hydroxy groups. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, its specific substitution pattern enhances its biological activity, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C14H9NO3 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
2-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2 |
InChI 键 |
WBBFBHOZKCHJHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














